2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H12N4OS. This compound features a benzamide group attached to a thiadiazole ring, which is further substituted with an ethyl group. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
This interaction can inhibit or enhance the activity of the target, resulting in altered cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as cell proliferation, apoptosis, and other cellular responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been shown to have various effects, such as inducing cell death, inhibiting cell proliferation, and altering cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-methyl-1,3,4-thiadiazole
- 2-amino-5-phenyl-1,3,4-thiadiazole
- 2-amino-5-(methylthio)-1,3,4-thiadiazole
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide exhibits unique properties due to the presence of both the benzamide and ethyl-substituted thiadiazole moieties. This combination enhances its potential biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAHPFFXALGJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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